ZERENEX ZX-OA012352
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Overview
Description
ZERENEX ZX-OA012352 is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZX-OA012352 typically involves the bromination of 1-(2,4-dimethylthiazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZX-OA012352 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other heterocyclic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, imines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ZERENEX ZX-OA012352 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, fungicides, and other specialty chemicals
Mechanism of Action
The mechanism of action of ZERENEX ZX-OA012352 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone
- 1-(2,4-Dimethylthiazol-5-yl)ethanone
- 2,4-Dimethylthiazole
Uniqueness
Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS.BrH/c1-4-7(6(10)3-8)11-5(2)9-4;/h3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXUPVHLRSQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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